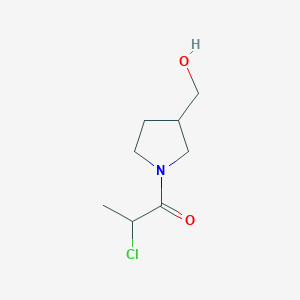
1-(3-Hydroxymethylpyrrolidin-1-yl)-2-chloropropan-1-one
Vue d'ensemble
Description
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de « 1-(3-Hydroxymethylpyrrolidin-1-yl)-2-chloropropan-1-one » :
Recherche pharmaceutique
Ce composé sert de bloc de construction crucial dans la synthèse de composés pharmaceutiques innovants. Sa structure chimique et ses propriétés uniques permettent aux chercheurs d’explorer de nouvelles voies dans le développement de médicaments, ce qui pourrait conduire à des percées dans le traitement de diverses affections .
Innovation agrochimique
Dans le domaine des agrochimiques, ce composé trouve une application comme intermédiaire clé dans la création d’agents de protection des cultures avancés .
Synthèse chimique
Le composé est utilisé dans les processus de synthèse chimique, en particulier dans la création de dérivés de la pyrrolidine, qui sont de puissants inhibiteurs en chimie médicinale .
Découverte de médicaments
Le cycle pyrrolidine à cinq chaînons, qui fait partie de la structure de ce composé, est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement de maladies humaines .
Potentiel thérapeutique
Des recherches ont été menées sur les dérivés de ce composé pour leur activité antitumorale contre les lignées cellulaires cancéreuses, ce qui indique son potentiel en thérapie anticancéreuse .
Activité Biologique
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, a compound with the molecular formula CHClNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one features a chloro group attached to a propanone backbone, with a hydroxymethyl-pyrrolidine moiety. The compound exhibits a molecular weight of approximately 179.66 g/mol. Its structural characteristics suggest potential interactions with biological targets, which are critical for its pharmacological effects.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 179.66 g/mol |
| CAS Number | Not specified |
Pharmacological Studies
Pharmacological studies on related compounds provide insights into the potential effects of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one:
- Anticancer Properties : Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially through anti-inflammatory mechanisms or by promoting neuronal survival under stress conditions .
Case Studies
While specific case studies directly involving 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are scarce, analogous compounds have been investigated:
- Study on Pyrrolidine Derivatives : A study highlighted a series of pyrrolidine-based compounds that exhibited potent antiviral activity against Hepatitis C virus (HCV) by inhibiting NS5B polymerase activity, suggesting a similar action might be expected from 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one .
Table 2: Summary of Biological Activities
Propriétés
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWNTIWCXWOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















